molecular formula C13H13Cl2N B12114388 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline CAS No. 893724-61-3

2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline

Cat. No.: B12114388
CAS No.: 893724-61-3
M. Wt: 254.15 g/mol
InChI Key: LGCBUINZWOECFC-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline is a chemical compound with the molecular formula C₁₃H₁₃Cl₂N and a molecular weight of 254.16 g/mol . It belongs to the quinoline class of organic compounds and contains two chlorine atoms and two ethyl groups.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method is the reaction of 2,6-dimethylquinoline with chloroacetaldehyde, followed by chlorination. The detailed synthetic route may vary depending on the specific conditions and reagents used.

Industrial Production: While information on large-scale industrial production methods is limited, research laboratories typically synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity: 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline can undergo various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.

    Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Common Reagents: Reagents like strong acids, bases, and nucleophiles are commonly used in its reactions.

Major Products: The major products formed from these reactions include derivatives of the quinoline ring system, such as substituted quinolines or quinoline-based heterocycles.

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline finds applications in various fields:

    Chemistry: Used as a building block for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities.

    Medicine: Studied for its pharmacological properties.

    Industry: May have applications in materials science or as intermediates in chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Properties

IUPAC Name

2-chloro-3-(2-chloroethyl)-6,7-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N/c1-8-5-11-7-10(3-4-14)13(15)16-12(11)6-9(8)2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCBUINZWOECFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428906
Record name 2-chloro-3-(2-chloroethyl)-6,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893724-61-3
Record name 2-chloro-3-(2-chloroethyl)-6,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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